molecular formula C6H9N3O2 B1266231 Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 4343-73-1

Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1266231
CAS No.: 4343-73-1
M. Wt: 155.15 g/mol
InChI Key: AVSQIANZTCVZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Metal–Organic Frameworks (MOFs)

  • Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate has been utilized in the construction of Cd(II) coordination polymers. Research by Cisterna et al. (2018) demonstrated that the positional isomeric effect of this compound significantly influences the structures and properties of these polymers, impacting their hydrogen bond-induced coordination and three-dimensional structures. These findings suggest potential applications in MOF design and construction (Cisterna et al., 2018).

2. Organic Synthesis

  • A study by Cottrell et al. (1991) explored the improved synthesis of 1-benzyl-1H-1,2,3-triazoles, including the use of this compound. This method offers enhanced yields under mild conditions, extending the scope of the Dimroth Reaction. The process involves the reaction of benzyl azides with active methylene compounds, showcasing the versatility of this compound in synthetic organic chemistry (Cottrell et al., 1991).

3. Synthesis of Aldehydes and Pyridazin-4-ones

  • Research by Pokhodylo et al. (2018) developed a method for the synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1,2,3]-triazolo[4,5-d]pyridazin-4-ones, using this compound. This method demonstrates the compound’s utility in generating diverse and potentially bioactive molecules, indicating its significance in medicinal chemistry (Pokhodylo et al., 2018).

4. Corrosion Inhibition

  • The compound has been synthesized and tested for its corrosion inhibition activity on carbon steel. A study by Insani et al. (2015) showed that ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, synthesized using Microwave Assisted Organic Synthesis, exhibited significant corrosion inhibition efficiency. This finding highlights its potential applications in materials science and engineering (Insani et al., 2015).

5. Peptide Synthesis

  • Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a related compound, has been developed as a coupling reagent for solid-phase peptide synthesis, as per Jiang et al. (1998). Its high efficiency and the ability to monitor coupling cycles in real-time mark its importance in the field of biochemistry and peptide drug development (Jiang et al., 1998).

6. Antimicrobial Properties

  • A study by Holla et al. (2005) involved the synthesis of substituted 1,2,3-triazoles, including this compound, and their evaluation for antimicrobial activity. This research suggests the compound's potential in developing new antimicrobial agents (Holla et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Biochemical Analysis

Biochemical Properties

Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of specific signaling pathways, leading to altered gene expression and metabolic changes. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific enzymes or proteins, altering their activity and leading to downstream effects on cellular processes. These interactions can result in the modulation of various biochemical pathways, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to changes in its efficacy and potential long-term effects on cellular function . In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is crucial to determine the optimal dosage to maximize efficacy while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s efficacy and potential side effects, making it important to study its distribution patterns.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

ethyl 5-methyl-2H-triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4(2)7-9-8-5/h3H2,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSQIANZTCVZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195850
Record name Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4343-73-1
Record name Ethyl 4-methyl-1H-1,2,3-triazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4343-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004343731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.